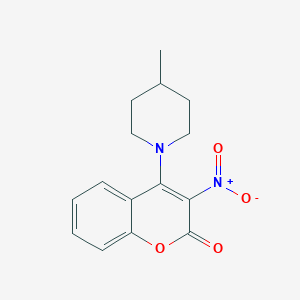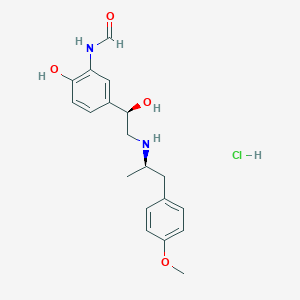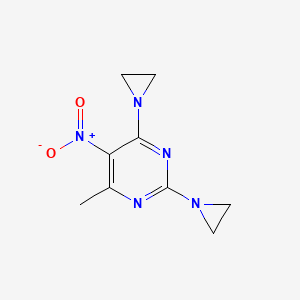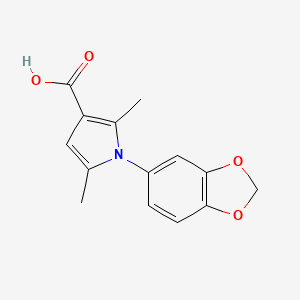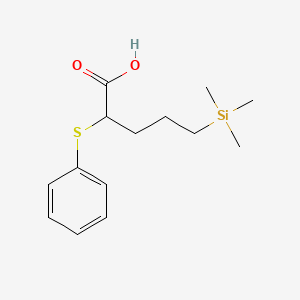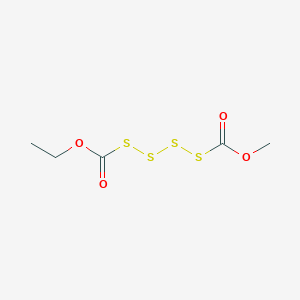
Ethyl methyl tetrasulfane-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl methyl tetrasulfane-1,4-dicarboxylate is a sulfur-containing organic compound characterized by the presence of four sulfur atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of ethyl methyl sulfide with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrasulfane compound. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{SCH}_3 + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_5\text{S}_4\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl methyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted tetrasulfane derivatives.
科学研究应用
Ethyl methyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl methyl tetrasulfane-1,4-dicarboxylate involves its interaction with biological molecules, such as proteins and enzymes. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity.
相似化合物的比较
Ethyl methyl tetrasulfane-1,4-dicarboxylate can be compared with other sulfur-containing compounds, such as:
Dimethyl disulfide: Contains two sulfur atoms and is used as a flavoring agent and in pest control.
Diethyl disulfide: Similar to dimethyl disulfide but with ethyl groups, used in organic synthesis.
Tetrathiane: Contains four sulfur atoms in a ring structure, used in the synthesis of sulfur-containing polymers.
The uniqueness of this compound lies in its linear tetrasulfane structure, which imparts distinct chemical properties and reactivity compared to cyclic or shorter-chain sulfur compounds.
属性
CAS 编号 |
88766-55-6 |
|---|---|
分子式 |
C5H8O4S4 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
methyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C5H8O4S4/c1-3-9-5(7)11-13-12-10-4(6)8-2/h3H2,1-2H3 |
InChI 键 |
SYXCUVHJJMDLHW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)SSSSC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
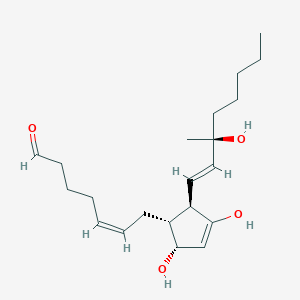

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
